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molecular formula C14H20N2O2 B2534700 (6-Amino-indan-1-yl)-carbamic acid tert-butyl ester CAS No. 371981-83-8

(6-Amino-indan-1-yl)-carbamic acid tert-butyl ester

Cat. No. B2534700
M. Wt: 248.326
InChI Key: CLHXLEGKJBLKFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326731B2

Procedure details

Add KBH4 (1.59 g, 29.4 mmol) slowly to a mixture of (6-nitro-indan-1-yl)carbamic acid tert-butyl ester (1.17 g, 4.2 mmol) and CuCl (1.25 g, 12.6 mmol) in 50 mL of methanol at 0° C. over 15 min. Stir the mixture for 1 h and then pass through a Florisil pad. Evaporate the THF and dissolve the solid in EtOAc. Wash the mixture with water, dry, and concentrate to afford 0.76 g (73%) of (6-aminoindan-1-yl)carbamic acid tert-butyl ester. 1H NMR (CDCl3) d 6.99 (1H, d, J=8.0 Hz), 6.65 (1H, s), 6.56 (1H, dd, J=8.0 and 2.0 Hz), 5.09 (1H, q, J=8.0 Hz), 4.70 (1H, br d, J=7.2 Hz), 3.60 (2H, s), 2.86-2.79 (1H, m), 2.75-2.67 (1H, m), 2.58-2.47 (1H, m), 1.78-1.69 (1H, m), 1.48 (3H, s). 2.86-2.79 (1H, m), 2.75-2.67 (1H, m), 2.58-2.47 (1H, m), 1.78-1.69 (1H, m), 1.48 (3H, s).
[Compound]
Name
KBH4
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
(6-nitro-indan-1-yl)carbamic acid tert-butyl ester
Quantity
1.17 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
1.25 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:20])[NH:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([N+:17]([O-])=O)[CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[O-][Si]([O-])=O.[Mg+2]>CO.Cl[Cu]>[C:1]([O:5][C:6](=[O:20])[NH:7][CH:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([NH2:17])[CH:15]=2)[CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
KBH4
Quantity
1.59 g
Type
reactant
Smiles
Step Two
Name
(6-nitro-indan-1-yl)carbamic acid tert-butyl ester
Quantity
1.17 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCC2=CC=C(C=C12)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
CuCl
Quantity
1.25 g
Type
catalyst
Smiles
Cl[Cu]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
Stir the mixture for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the THF
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the solid in EtOAc
WASH
Type
WASH
Details
Wash the mixture with water
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCC2=CC=C(C=C12)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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